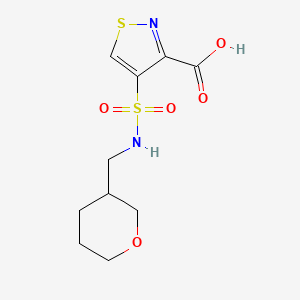![molecular formula C16H17N5O2 B6978629 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6978629.png)
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Pyrimidine Ring Formation: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyrimidine ring. This step often requires the use of strong acids or bases and elevated temperatures.
Substitution Reactions: The final step involves the introduction of the 3-methyl-2-oxo-3-phenylbutyl group. This can be accomplished through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with the appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazolopyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-5-one: Similar structure but with a different position of the oxo group.
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-4-one: Another isomer with the oxo group at a different position.
Uniqueness
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-16(2,11-7-5-4-6-8-11)12(22)9-21-10-17-14-13(15(21)23)18-19-20(14)3/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANAEMNHJHHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide](/img/structure/B6978547.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]azetidine-1-carboxamide](/img/structure/B6978551.png)
![2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid](/img/structure/B6978553.png)
![2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B6978556.png)

![N-[3-(methylsulfamoyl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978573.png)
![Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978574.png)
![N-[4-(2-methylpropanoyl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978587.png)
![N-(3-ethoxy-2,6-difluorophenyl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978597.png)


![3-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid](/img/structure/B6978620.png)


